molecular formula C12H21N3O3S B1529247 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide CAS No. 1492079-74-9

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide

Cat. No.: B1529247
CAS No.: 1492079-74-9
M. Wt: 287.38 g/mol
InChI Key: XQLWYGHHLAFLFA-UHFFFAOYSA-N
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Description

3-Amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide (CAS 1492079-74-9) is a chemical compound supplied for research and development purposes. With a molecular formula of C12H21N3O3S and a molecular weight of 287.38 , this benzenesulfonamide derivative features a complex structure that includes a 3-amino aromatic ring and a substituted aminoethyl side chain containing a methoxyethyl group . Compounds within the sulfonamide class are of significant interest in various scientific fields, including the development of agrochemicals. Modern herbicide research often focuses on identifying compounds that act as highly effective inhibitors of specific enzyme systems essential for plant growth . The structural features of this compound may make it a valuable candidate for investigating its properties as a potential herbicide or for studying its interaction with biological target sites . As with many specialized chemicals, efficient delivery to the target site is a critical factor for its activity, which depends on a range of factors including application, absorption, and translocation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-[2-[2-methoxyethyl(methyl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-15(8-9-18-2)7-6-14-19(16,17)12-5-3-4-11(13)10-12/h3-5,10,14H,6-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWYGHHLAFLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNS(=O)(=O)C1=CC=CC(=C1)N)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route

The preparation typically follows these key steps:

  • Synthesis of 3-amino-benzene-1-sulfonamide intermediate
    Starting from commercially available or easily synthesized precursors, sulfonation and amination reactions introduce the sulfonamide and amino groups onto the benzene ring.

  • Alkylation of the sulfonamide nitrogen
    The 2-[(2-methoxyethyl)(methyl)amino]ethyl side chain is introduced via nucleophilic substitution or reductive amination using appropriate alkyl halides or amines.

  • Protection and deprotection steps
    Protecting groups may be employed on amino functionalities during intermediate steps to avoid undesired side reactions, followed by deprotection under mild conditions.

  • Purification
    Techniques such as crystallization and chromatographic separation are used to isolate the final product with high purity (>95%).

Reaction Conditions and Reagents

  • Solvents: Alcohols (methanol, ethanol), ethyl acetate, toluene, and other organic solvents are commonly used depending on the reaction step.
  • Catalysts and reagents: Acid catalysts (hydrochloric acid, sulfuric acid), bases (sodium carbonate), and reducing agents (e.g., iron powder for reductions) are employed as needed.
  • Temperature: Reflux conditions (typically 60–110 °C) are maintained for esterification and alkylation reactions.
  • Purification: Extraction with organic solvents followed by drying agents (anhydrous sodium sulfate) and vacuum distillation.

Example Preparation Protocol (Adapted from Related Sulfonamide Syntheses)

Step Description Reagents/Conditions Yield (%) Notes
1 Esterification of hydroxypivalic acid to methyl ester Hydroxypivalic acid, methanol, sulfuric acid catalyst, reflux 6h 73-74% Monitored by GC, removal of methanol by distillation
2 Protection of ester intermediate with acyl chlorides Acyl chlorides, alkali, suitable solvent - Protects reactive groups for subsequent steps
3 Ammonolysis to form amide intermediate Ammonia solution (28%), reflux 6h 70-80% Followed by toluene extraction and concentration
4 Alkylation to introduce 2-[(2-methoxyethyl)(methyl)amino]ethyl side chain Alkyl halides or amines under controlled temperature - Ensures selective substitution on sulfonamide nitrogen
5 Purification Crystallization, chromatography - Ensures >95% purity

Note: The above protocol is adapted from related sulfonamide and amide preparation patents and literature, reflecting typical methods applicable to this compound class.

Analytical and Process Considerations

  • Yield optimization: Reaction times and temperatures are optimized to maximize yield while minimizing by-products.
  • Safety: Use of toxic reagents like potassium cyanide is avoided in favor of safer alternatives.
  • Purity: Multiple purification steps, including liquid-liquid extraction and chromatographic techniques, are essential to achieve pharmaceutical-grade purity.
  • Scalability: Continuous flow reactors are recommended for industrial scale to maintain consistent quality and efficiency.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Key Reagents Conditions Yield Range Remarks
Esterification Hydroxypivalic acid, methanol, H2SO4 Reflux 6h 73-74% GC monitored
Protection Acyl chlorides, base Room temp to reflux - Protects hydroxyl/amine groups
Ammonolysis Ammonia solution (28%) Reflux 6h 70-80% Formation of amide
Alkylation 2-(2-methoxyethyl)(methyl)amino alkyl halide Controlled temp - Introduces side chain
Purification Crystallization, chromatography Ambient - Ensures high purity

Research Findings on Preparation Efficiency

  • The esterification step is critical for obtaining a high-purity intermediate, with yields consistently above 70%.
  • Ammonolysis under reflux with concentrated ammonia solution provides efficient conversion to the amide intermediate.
  • Alkylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Industrial scale methods emphasize continuous flow processing to improve reproducibility and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide has shown potential as an enzyme inhibitor, particularly in the context of antimicrobial activity. The mechanism of action involves mimicking p-aminobenzoic acid (PABA), which is crucial in folic acid synthesis pathways in microorganisms. By inhibiting these pathways, the compound can effectively disrupt DNA and RNA synthesis, leading to microbial cell death.

Biochemical Studies

In biochemical research, this compound is studied for its role in various enzymatic processes. Its structural analogs have been found to interact with specific enzymes, leading to insights into enzyme mechanisms and potential therapeutic targets.

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its sulfonamide group, which enhances solubility and stability in various solvents. Its versatility allows it to be modified for specific applications in dye chemistry.

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research highlighted the compound's efficacy compared to traditional antibiotics, suggesting a potential role in treating resistant infections.

Case Study 2: Enzyme Inhibition Mechanism

Research focusing on the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis in bacteria, revealed that this sulfonamide derivative effectively inhibited enzyme activity at low concentrations. This finding underscores its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in microorganisms, leading to their death .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and aromatic derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Structural Comparisons
Compound Name Key Substituents Molecular Formula (if available) Functional Groups Reference
3-Amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide (Target) 3-Amino, N-(ethyl with (2-methoxyethyl)(methyl)amino) Likely C₁₃H₂₂N₄O₃S Sulfonamide, tertiary amine, methoxyethyl -
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide 3-Amino, 4-hydroxy, N-(2-methoxyethyl) C₉H₁₄N₂O₄S Sulfonamide, hydroxy, methoxyethyl
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide 3-Methoxybenzoyl, 2-methyl C₁₅H₁₅NO₄S Sulfonamide, methoxy, methyl
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N-Ethyl, 2-methoxyphenyl C₁₅H₁₇NO₃S Sulfonamide, methoxy, ethyl
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (HDAC inhibitor) Boronic acid, 4-(2-methoxyethyl)phenoxy Not provided Boronic acid, methoxyethyl

Key Observations :

  • The target compound uniquely combines a tertiary amine side chain with methoxyethyl and methyl groups, distinguishing it from simpler sulfonamides like N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide .

Key Observations :

  • The absence of a hydroxy group in the target compound may reduce solubility compared to its 4-hydroxy analog (), but the methoxyethyl group could improve blood-brain barrier penetration .
Mechanistic and Functional Insights
  • Tertiary Amine Side Chain: The target’s ethylamino group with methoxyethyl and methyl substituents may enhance interactions with charged residues in enzymes or receptors, similar to HDAC inhibitors that rely on amine-Zn²⁺ coordination .
  • Methoxyethyl vs. Hydroxyethyl: Substituting hydroxy with methoxy (as in vs. Target) reduces hydrogen-bond donor capacity but increases metabolic stability, as methoxy groups are less prone to oxidation .
  • Sulfonamide Core: All compared compounds share the sulfonamide pharmacophore, known for its role in carbonic anhydrase and dihydropteroate synthase inhibition, though specific targets for the target compound remain uncharacterized .

Biological Activity

3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide, commonly referred to by its CAS number 1492079-74-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by an amino group and a sulfonamide moiety, suggests a range of pharmacological properties, particularly in the cardiovascular and enzymatic inhibition domains. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C12H21N3O3S
  • Molecular Weight : 287.38 g/mol
  • CAS Number : 1492079-74-9
  • Purity : ≥95% .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of sulfonamide derivatives, including this compound. Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could influence perfusion pressure and coronary resistance. Specifically, compounds similar to this compound exhibited a dose-dependent reduction in perfusion pressure, suggesting potential utility in managing conditions like hypertension .

Inhibition of Carbonic Anhydrase

Sulfonamides are known for their role as carbonic anhydrase inhibitors. A comparative study indicated that derivatives like this compound could exhibit significant inhibitory effects on various carbonic anhydrase isoforms. This inhibition is crucial for therapeutic applications in conditions such as glaucoma and edema .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its biological activity and therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable permeability characteristics through biological membranes, which is critical for effective drug delivery .

Table: Summary of Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityModerate
MetabolismHepatic
Elimination Half-lifeTBD (To Be Determined)

Study on Perfusion Pressure

In a recent experiment focusing on the cardiovascular effects of benzenesulfonamide derivatives, including this compound, researchers found:

  • Objective : To evaluate changes in perfusion pressure.
  • Method : Isolated rat heart model.
  • Results : Significant decrease in perfusion pressure over time compared to control groups.

This study underscores the compound's potential role in cardiovascular therapy .

Inhibition Studies

A separate investigation into the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase revealed:

  • Objective : To compare binding affinities of different sulfonamides.
  • Method : Enzyme assays and molecular docking simulations.
  • Findings : The compound displayed competitive inhibition against carbonic anhydrase isoforms I and II.

These findings suggest that this compound may be a promising candidate for further development as an enzyme inhibitor .

Q & A

Q. What are the established synthetic routes for 3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide, and what key reaction conditions are required?

The compound is synthesized via multi-step reactions, typically starting with sulfonylation of a nitrobenzene precursor. For example:

  • Step 1 : React m-nitrobenzenesulfonyl chloride with N,N'-diisopropyl ethylenediamine to form a nitro-intermediate .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl) . Key conditions include anhydrous solvents (e.g., toluene or DMF), controlled temperatures (e.g., 100°C for amidation), and nitrogen atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques include:

  • NMR : Confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH3) and sulfonamide protons (δ ~7.5-8.5 ppm for aromatic protons) .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 428 [M+H]+) and purity (>95% by HPLC retention time analysis) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Sulfonamide derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, and as intermediates in drug discovery. The methoxyethylamino side chain may enhance solubility and bioavailability .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and minimize by-products during the coupling of the methoxyethylaminoethyl side chain?

  • Reagent selection : Use coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane oxide to improve efficiency .
  • Temperature control : Maintain 0–25°C during nucleophilic substitutions to reduce side reactions .
  • Purification : Employ silica gel chromatography (ethyl acetate/methanol gradients) or C18 reverse-phase columns for high-purity isolation .

Q. What experimental strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to bioactivity .
  • Enzyme assays : Use isothermal titration calorimetry (ITC) or fluorescence-based assays to quantify binding affinities and inhibition constants (Ki) .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How do researchers validate the stability of this compound under varying pH and temperature conditions for long-term storage?

  • Accelerated stability testing : Incubate the compound in buffers (pH 4–9) at 40°C for 1–4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Freeze-dry in dimethylsulfoxide (DMSO) or aqueous solutions to enhance shelf life .
  • Mass spectrometry : Detect hydrolytic by-products (e.g., sulfonic acids) under stress conditions .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Batch size adjustments : Use flow chemistry for exothermic reactions (e.g., amidation) to maintain temperature control .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like real-time FT-IR to monitor reaction progression .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) for recrystallization to remove trace impurities .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Conformational analysis : Use molecular dynamics (MD) simulations to assess flexible side-chain orientations missed in static docking .
  • Solvent effects : Account for solvation free energy in simulations using implicit solvent models (e.g., GB/SA) .
  • Metabolite screening : Test for in situ metabolic activation (e.g., cytochrome P450-mediated modifications) that may alter activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide
Reactant of Route 2
3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide

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